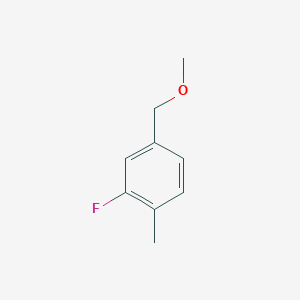
2-Fluoro-4-(methoxymethyl)-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(methoxymethyl)-1-methylbenzene is an organic compound that belongs to the class of fluorobenzenes. This compound is characterized by the presence of a fluorine atom, a methoxymethyl group, and a methyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methoxymethyl)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 4-(methoxymethyl)-1-methylbenzene, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent, such as acetonitrile or dichloromethane, under mild conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of environmentally benign fluorinating agents and solvents is preferred to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-Fluoro-4-(methoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or the methoxymethyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-Fluoro-4-(formylmethyl)-1-methylbenzene or 2-Fluoro-4-(carboxymethyl)-1-methylbenzene.
Reduction: Formation of 2-Fluoro-4-(hydroxymethyl)-1-methylbenzene or 2-Fluoro-4-(methyl)-1-methylbenzene.
Substitution: Formation of 2-Methoxy-4-(methoxymethyl)-1-methylbenzene or 2-Tert-butoxy-4-(methoxymethyl)-1-methylbenzene.
科学研究应用
2-Fluoro-4-(methoxymethyl)-1-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism of action of 2-Fluoro-4-(methoxymethyl)-1-methylbenzene is primarily determined by its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. Additionally, the methoxymethyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its overall biological activity.
相似化合物的比较
Similar Compounds
2-Fluoro-4-methylaniline: Similar in structure but lacks the methoxymethyl group.
4-Fluoro-2-methoxyaniline: Similar in structure but has a different substitution pattern on the benzene ring.
2-Fluoro-4-(hydroxymethyl)benzoic acid: Contains a carboxylic acid group instead of a methyl group.
Uniqueness
2-Fluoro-4-(methoxymethyl)-1-methylbenzene is unique due to the presence of both a fluorine atom and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-fluoro-4-(methoxymethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCBAAOGBSLYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














